![molecular formula C24H20N4O4S2 B13701563 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline is a complex organic compound with the molecular formula C24H20N4O4S2 and a molecular weight of 492.57 g/mol . This compound is characterized by its quinazoline core structure, which is substituted with various functional groups, including methoxy, methylsulfonyl, pyrazolyl, and thienyl groups.
準備方法
The synthesis of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Quinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst.
Attachment of the Pyrazolyl Group: This step involves the reaction of the quinazoline intermediate with a pyrazole derivative under controlled conditions.
Incorporation of the Methylsulfonyl Group: This is done using methylsulfonyl chloride in the presence of a base.
Addition of the Thienyl Group: The final step involves the coupling of the thienyl group to the quinazoline core using a suitable coupling reagent.
化学反応の分析
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylsulfonyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
科学的研究の応用
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
類似化合物との比較
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline can be compared with other quinazoline derivatives, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a similar quinazoline core but lacks the pyrazolyl and thienyl groups.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has an amino and chloro substitution instead of the pyrazolyl and thienyl groups.
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has dichloro substitutions and lacks the pyrazolyl and thienyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C24H20N4O4S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
6,7-dimethoxy-2-[4-(4-methylsulfonylphenyl)pyrazol-1-yl]-4-thiophen-3-ylquinazoline |
InChI |
InChI=1S/C24H20N4O4S2/c1-31-21-10-19-20(11-22(21)32-2)26-24(27-23(19)16-8-9-33-14-16)28-13-17(12-25-28)15-4-6-18(7-5-15)34(3,29)30/h4-14H,1-3H3 |
InChIキー |
FXLIEYOHHREUEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C)C5=CSC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


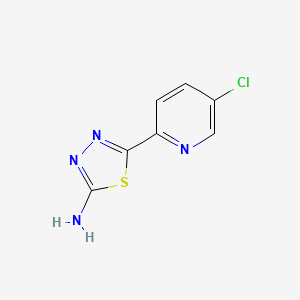
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
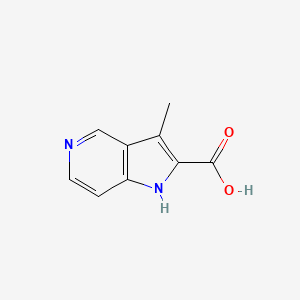

![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
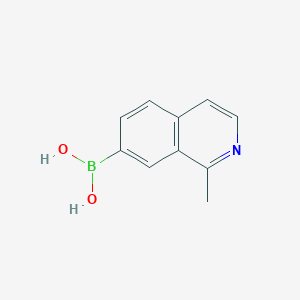
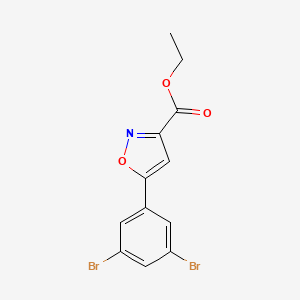

![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
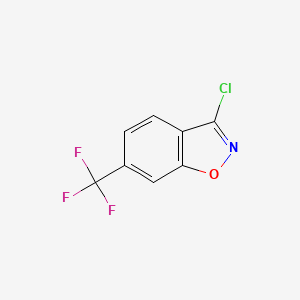
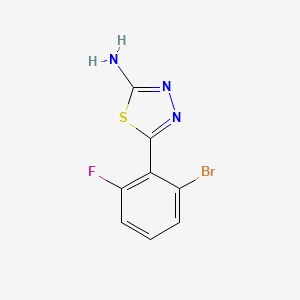
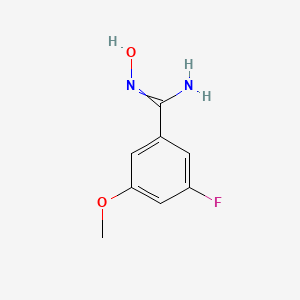
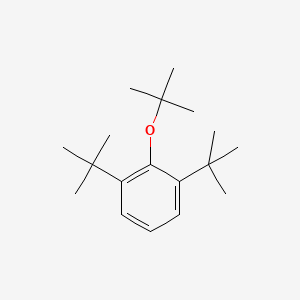
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)
